molecular formula C19H23ClN2O2 B3015048 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine CAS No. 1311591-78-2

2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine

Cat. No.: B3015048
CAS No.: 1311591-78-2
M. Wt: 346.86
InChI Key: QZSPFCRGBCFXRM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine is a synthetic organic compound that features a morpholine ring, a piperidine ring, and a chlorophenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions to attach the chlorophenyl group to the piperidine ring.

    Formation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the piperidine and morpholine rings, often using reagents like coupling agents under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:

    Catalysts: Using catalysts to increase reaction efficiency.

    Solvents: Selecting appropriate solvents to facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to optimize yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]pyrrolidine
  • 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine

Uniqueness

The uniqueness of 2-(4-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine lies in its specific structural features, which may confer unique pharmacological properties compared to similar compounds. The presence of the morpholine ring, for example, might influence its interaction with biological targets differently than a pyrrolidine or piperazine ring.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

[2-(4-chlorophenyl)morpholin-4-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-9-21-10-7-16(8-11-21)19(23)22-12-13-24-18(14-22)15-3-5-17(20)6-4-15/h1,3-6,16,18H,7-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSPFCRGBCFXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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